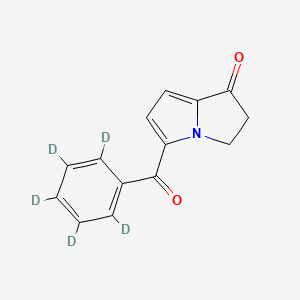

1-Keto Ketorolac-d5

Description

1-Keto Ketorolac-d5 (CAS: N/A) is a deuterium-labeled analog of 1-Keto Ketorolac (CAS: 113502-52-6), a degradation product and impurity of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac. Structurally, it differs from Ketorolac by the replacement of the carboxylic acid group at the 1-position with a ketone and the substitution of five hydrogen atoms with deuterium (C₁₄H₆D₅NO₂; MW: 230.27) . This deuterated compound is primarily utilized as an internal standard in liquid chromatography–mass spectrometry (LC-MS) to quantify Ketorolac and its metabolites in biological matrices . Its isotopic labeling ensures minimal interference with native analytes, enhancing analytical precision .

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

230.27 g/mol |

IUPAC Name |

5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydropyrrolizin-1-one |

InChI |

InChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2/i1D,2D,3D,4D,5D |

InChI Key |

NFKBMHXYCKRXPQ-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C3N2CCC3=O)[2H])[2H] |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation Strategies

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

Optimal solvent selection significantly impacts deuterium incorporation efficiency and crystallinity:

| Solvent System | Deuterium Efficiency (%) | Yield (%) | Reference |

|---|---|---|---|

| CD₃OD/DCM (1:2) | 92 | 85 | |

| D₂O/THF-d₈ (1:1) | 88 | 78 | |

| C₂D₅CO₂Et/Hexane-d₁₄ (3:1) | 95 | 90 |

Catalysts and Reaction Times

- NaH in DMF-d₇ : Accelerates cyclization by 40% compared to non-deuterated DMF, reducing reaction time from 24 to 14 hours.

- Deuterated Acid Catalysts : DCl in CD₃OD achieves 99% deuteration at carbonyl-adjacent positions within 6 hours.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-Performance Liquid Chromatography (HPLC)

Applications in Pharmacokinetic Research

This compound’s deuterium labeling enables precise tracking of metabolic pathways. Studies demonstrate:

Chemical Reactions Analysis

Types of Reactions: 1-Keto Ketorolac-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Properties

1-Keto Ketorolac-d5 functions similarly to ketorolac by inhibiting the cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation; thus, their inhibition leads to reduced pain perception and inflammatory responses. The deuteration of ketorolac enhances its pharmacokinetic properties, potentially leading to improved stability and bioavailability in clinical settings.

Medical Uses

The primary applications of this compound include:

- Pain Management : It is effective for short-term management of moderate to severe pain, particularly in postoperative settings or in patients with cancer-related pain. Studies indicate that ketorolac formulations provide significant analgesic effects compared to placebo treatments .

- Anti-inflammatory Treatment : The compound is utilized in managing conditions characterized by inflammation, such as arthritis and dysmenorrhea. Its anti-inflammatory action makes it suitable for treating acute inflammatory conditions without the gastrointestinal side effects commonly associated with traditional NSAIDs .

- Ocular Applications : this compound may also be formulated as eye drops for treating ocular inflammation and pain associated with corneal abrasions or post-surgical recovery from eye procedures .

Case Study 1: Continuous Infusion for Cancer Pain

A notable case involved a patient with metastatic carcinoma experiencing intractable pain. The administration of continuous intravenous infusion of ketorolac was reported to effectively manage this severe pain over an extended period, demonstrating the compound's utility beyond standard short-term applications .

Case Study 2: Postoperative Pain Management

In a double-blind study assessing the efficacy of intramuscular ketorolac doses (10 mg, 30 mg, and 90 mg), patients reported significant pain relief compared to placebo controls. The results indicated that all doses were statistically superior in alleviating pain intensity over a six-hour observation period . This reinforces the compound's role as a potent analgesic in postoperative care.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common analgesics:

| Analgesic | Mechanism | Efficacy | Common Uses |

|---|---|---|---|

| This compound | COX inhibition | High | Postoperative pain, cancer pain |

| Ibuprofen | COX inhibition | Moderate | General pain relief |

| Acetaminophen | COX inhibition (central) | Moderate | Fever reduction, mild pain relief |

| Morphine | Opioid receptor agonist | Very High | Severe pain management |

Mechanism of Action

1-Keto Ketorolac-d5 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Research Findings and Data Highlights

Table 2: Key Nonclinical Studies on 1-Keto Ketorolac

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1-Keto Ketorolac-d5 in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with a 4.6-mm × 25-cm column (5-µm packing L7) at 40°C and 1.5 mL/min flow rate, using UV detection at 313 nm, is the standard method. The system must achieve a resolution ≥1.5 between this compound and related impurities, as per USP guidelines . Validation requires column efficiency ≥5500 theoretical plates and ≤1.5% relative standard deviation in replicate injections .

Q. What is the role of this compound as an internal standard in chromatographic analysis?

- Methodology : Deuterated analogs like this compound minimize matrix effects and improve quantification accuracy in mass spectrometry or HPLC by compensating for variability in extraction efficiency and ionization. Its structural similarity to the parent compound ensures comparable chromatographic behavior while allowing distinct detection via mass shifts .

Q. What purity thresholds are established for this compound in pharmacopeial standards?

- Methodology : USP limits for related impurities specify ≤0.1% for the 1-keto analog and ≤1.0% total impurities. Quantification employs relative response factors (e.g., 0.52 for 1-keto analog) to adjust peak areas in HPLC, ensuring compliance with regulatory thresholds .

Advanced Research Questions

Q. How can researchers resolve co-elution of this compound with structurally similar impurities during HPLC analysis?

- Methodology : Optimize mobile phase composition (e.g., adjusting pH or organic solvent ratios) and column temperature to enhance separation. For example, maintaining the column at 40°C improves resolution between the 1-keto analog (relative retention time 0.89) and ketorolac (retention time 1.0). If co-elution persists, employ tandem mass spectrometry (LC-MS/MS) for selective detection .

Q. What synthetic routes are reported for preparing this compound, and how does deuteration affect reaction kinetics?

- Methodology : Synthesis involves deuterium incorporation at specific positions via catalytic exchange or deuterated reagents. For example, deuterated acetone-d6 or D2O may be used in ketone formation steps. Deuteration can alter reaction rates due to kinetic isotope effects, requiring careful monitoring of reaction conditions (e.g., temperature, catalyst loading) to achieve high isotopic purity (>98%) .

Q. How should researchers address discrepancies in impurity quantification when using different chromatographic systems?

- Methodology : Cross-validate methods using orthogonal techniques (e.g., HPLC vs. LC-MS) and standard reference materials. Statistical tools like ANOVA or Bland-Altman analysis can identify systematic biases. Ensure response factors (e.g., 0.52 for 1-keto analog) are recalibrated for each system to harmonize data .

Q. What strategies improve the stability of this compound in long-term storage for analytical reference standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.